In Vivo Antitumor Efficacy of ZZW-115 Hydrochloride Versus TFP in Pancreatic Cancer Models
ZZW-115 exhibits an antitumor effect greater than ten times that of its parent compound, trifluoperazine (TFP), in pancreatic tumor models, achieving complete cancer cell disappearance in multiple experimental systems [1]. Unlike TFP, ZZW-115 does not cause neurological side effects at therapeutic doses [1]. In orthotopic immunocompetent models, ZZW-115 at 5 mg/kg administered daily for 30 days reduced tumors to an almost unmeasurable size, with growth arrest occurring within days of treatment initiation .
| Evidence Dimension | In vivo antitumor efficacy (pancreatic tumors) |
|---|---|
| Target Compound Data | Antitumor effect >10-fold greater than TFP; tumor regression to near-complete disappearance at 5 mg/kg |
| Comparator Or Baseline | Trifluoperazine (TFP) |
| Quantified Difference | >10-fold greater efficacy |
| Conditions | Pancreatic tumor models; orthotopic Panc02 implantation in immunocompetent C57BL/6 mice; 5 mg/kg daily for 30 days |
Why This Matters
This >10-fold efficacy improvement directly addresses the core procurement question: substituting TFP would require neurotoxic doses for any measurable antitumor effect, whereas ZZW-115 achieves robust tumor regression without neurological side effects.
- [1] Santofimia-Castaño P, Lan W, Bintz J, Gayet O, Carrier A, Lomberk G, et al. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis. J Clin Invest. 2019;129(6):2500-2513. View Source
